molecular formula C11H21NO3 B3419687 (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine CAS No. 152491-46-8

(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine

Cat. No.: B3419687
CAS No.: 152491-46-8
M. Wt: 215.29 g/mol
InChI Key: RCXJVQLRZJXWNM-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine: is an organic compound with a piperidine ring structure. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group at the 2-position, and a hydroxyl group at the 4-position. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine typically involves the protection of the nitrogen atom with a Boc group, followed by the introduction of the methyl and hydroxyl groups at the 2- and 4-positions, respectively. One common method involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then subjected to hydroxylation at the 4-position using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the Boc group and perform subsequent functionalizations in a controlled manner, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed:

  • Oxidation of the hydroxyl group can yield 2-methyl-4-oxopiperidine.
  • Reduction can lead to the formation of 2-methylpiperidine.
  • Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is used as an intermediate in the synthesis of complex organic molecules. Its protected amine functionality allows for selective reactions at other positions on the molecule.

Biology: The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its structural features make it a valuable building block in medicinal chemistry.

Medicine: In pharmaceutical research, this compound is employed in the development of new drugs. Its derivatives have potential therapeutic applications in treating various diseases.

Industry: The compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in industrial processes.

Mechanism of Action

The mechanism of action of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at other positions on the molecule without affecting the nitrogen atom .

Comparison with Similar Compounds

    (2R,4S)-1-Boc-2-methyl-4-hydroxypyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (2R,4S)-1-Boc-2-methyl-4-hydroxyproline: This compound features a proline ring and is used in peptide synthesis.

Uniqueness: (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications in organic synthesis. Its piperidine ring structure offers different chemical properties compared to similar compounds with pyrrolidine or proline rings .

Properties

IUPAC Name

tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXJVQLRZJXWNM-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149596
Record name rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152491-46-8
Record name rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152491-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (727 mg, 3.41 mmol, Small Molecules Inc.) in MeOH (6.0 mL) at 0° C. was added sodium borohydride (193 mg, 5.11 mmol, Aldrich) in several portions. The reaction mixture was stirred at 0° C. for 1 hr and warmed up to room temperature and continuously stirred for another 2.5 hrs. The resulting mixture was then quenched with saturated NH4Cl aqueous solution and evaporated under reduced pressure to remove MeOH followed by extraction with CH2Cl2 (3×). The combined extracts were dried (Na2SO4) and concentrated in vacuo to give the title compound (745 mg) as a colorless sticky oil which was used without further purification.
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (0.94 g, 4.41 mmol) in methanol (5 mL) was added sodium borohydride (0.22 g, 5.73 mmol) and the reaction was stirred at room temperature for 1 h. Water was added slowly, followed by ethyl acetate. The layers were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo to afford the desired product as a mixture of four stereoisomers, which was used in the next step without further purification.
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Reactant of Route 3
Reactant of Route 3
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Reactant of Route 4
Reactant of Route 4
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Reactant of Route 5
Reactant of Route 5
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Reactant of Route 6
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.